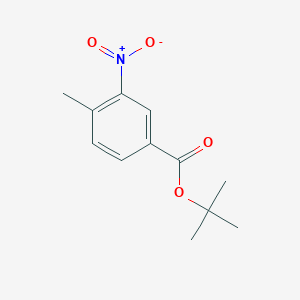

Tert-butyl 4-methyl-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-5-6-9(7-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHANKFEAOAAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625721 | |

| Record name | tert-Butyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199589-61-2 | |

| Record name | tert-Butyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-methyl-3-nitrobenzoate chemical properties

An In-depth Technical Guide to Tert-butyl 4-methyl-3-nitrobenzoate

Abstract

Tert-butyl 4-methyl-3-nitrobenzoate is a substituted aromatic carboxylate ester of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional architecture—a sterically hindered tert-butyl ester, a reactive nitro group, and a directing methyl group—positions it as a versatile building block for the synthesis of complex molecular scaffolds. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the nitro moiety offers a gateway to further functionalization, most notably its reduction to a primary amine. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed spectroscopic characterization, key reactivity patterns, and potential applications of this compound, with a focus on its utility for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

Tert-butyl 4-methyl-3-nitrobenzoate (IUPAC Name: tert-butyl 4-methyl-3-nitrobenzoate) is characterized by a benzene ring substituted at the 1, 3, and 4 positions. The core structure consists of a benzoic acid backbone where the carboxyl proton is replaced by a tert-butyl group. The aromatic ring is further functionalized with a methyl group at position 4 and a nitro group at position 3.

Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol CAS Number: 1191578-79-1

The physical and chemical properties of this compound are dictated by its functional groups. The large, nonpolar tert-butyl group and the aromatic ring contribute to low aqueous solubility, while the polar nitro and ester groups allow for solubility in a range of common organic solvents.

Table 1: Predicted Physicochemical Properties

| Property | Value / Description | Rationale |

| Appearance | White to pale yellow crystalline solid | Based on analogous compounds like methyl 3-nitrobenzoate.[1][2] |

| Melting Point | 75 - 90 °C (Predicted) | Similar substituted nitrobenzoates are solids with melting points in this range. The bulky t-butyl group influences crystal lattice energy. |

| Boiling Point | > 300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point, similar to related benzoate esters.[3] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, ethyl acetate, dichloromethane, acetone. | The hydrophobic benzene ring and alkyl groups dominate, making it soluble in organic solvents.[1][2] |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases. | Generally stable, but the ester linkage can be cleaved under harsh acidic or basic conditions.[4] |

Synthesis and Purification

The most direct and logical synthesis of tert-butyl 4-methyl-3-nitrobenzoate involves the esterification of its parent carboxylic acid, 4-methyl-3-nitrobenzoic acid.

Proposed Synthesis Protocol: Acid-Catalyzed Esterification

This protocol employs a classic Fischer-Speier esterification, leveraging an excess of tert-butanol to drive the reaction equilibrium towards the product.

Reaction: 4-methyl-3-nitrobenzoic acid + tert-butanol --(H₂SO₄ catalyst)--> tert-butyl 4-methyl-3-nitrobenzoate + H₂O

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitrobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of tert-butanol (5-10 eq), which serves as both a reagent and a solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 83 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Caption: Proposed synthesis workflow for tert-butyl 4-methyl-3-nitrobenzoate.

Spectroscopic Characterization (Predicted)

The structural features of tert-butyl 4-methyl-3-nitrobenzoate give rise to a distinct spectroscopic fingerprint. The following are predicted data based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (~7.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield, followed by the proton ortho to the ester, and finally the proton ortho to the methyl group. Complex splitting patterns (doublets, doublet of doublets) would be observed due to coupling.

-

Methyl Group (Ring): A singlet corresponding to three protons is expected around ~2.6 ppm.

-

tert-Butyl Group: A sharp singlet integrating to nine protons is predicted at ~1.6 ppm, characteristic of the magnetically equivalent methyl groups on the tert-butyl ester.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 164-166 ppm.

-

Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. The carbon bearing the nitro group (C3) and the carbon bearing the ester (C1) will be significantly shifted.

-

tert-Butyl Carbons: Two signals: one for the quaternary carbon (~82 ppm) and one for the three equivalent methyl carbons (~28 ppm).

-

Methyl Carbon (Ring): A signal around 21 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.[5]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2980 | C-H (Aliphatic) | Stretch |

| ~1735 | C=O (Ester) | Stretch (Strong) |

| ~1610, 1480 | C=C (Aromatic) | Stretch |

| ~1530 | N-O (Nitro) | Asymmetric Stretch (Strong) |

| ~1350 | N-O (Nitro) | Symmetric Stretch (Strong) |

| ~1280, 1150 | C-O (Ester) | Stretch |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 237.

-

Key Fragmentation: A highly characteristic and often base peak will be observed at m/z = 181 , corresponding to the loss of a tert-butyl radical ([M-57]⁺). Alternatively, loss of isobutylene ([M-56]) can lead to a peak at m/z = 181 (protonated acid). This fragmentation pattern is a hallmark of tert-butyl esters and provides strong evidence for the structure.

Reactivity and Applications in Drug Development

The synthetic utility of tert-butyl 4-methyl-3-nitrobenzoate stems from the differential reactivity of its functional groups, allowing for selective transformations critical in multi-step synthesis.

Key Chemical Transformations

-

Nitro Group Reduction: The nitro group is readily reduced to an aniline derivative (tert-butyl 3-amino-4-methylbenzoate). This transformation is fundamental in drug discovery, as the resulting aromatic amine is a key pharmacophore and a versatile handle for amide bond formation, diazotization, or other coupling reactions.

-

Typical Conditions: Catalytic hydrogenation (H₂, Pd/C), or chemical reduction (SnCl₂, Fe/HCl).

-

-

Ester Cleavage (Deprotection): The tert-butyl ester is stable to many reaction conditions but can be selectively cleaved under acidic conditions to unmask the carboxylic acid. This is a cornerstone of its use as a protecting group.

-

Typical Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

-

-

Aromatic Ring Chemistry: Further electrophilic aromatic substitution is challenging due to the deactivating nature of the nitro and ester groups. However, the existing substituents direct incoming electrophiles to specific positions, which can be exploited in targeted syntheses.

Caption: Key reactivity pathways for tert-butyl 4-methyl-3-nitrobenzoate.

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutically active ingredients (APIs).[1] Aromatic nitro compounds and their derivatives are precursors to a wide range of drugs and have shown diverse biological activities.

-

Scaffold for Bioactive Molecules: The 3-amino-4-methylbenzoic acid core, accessible from this intermediate, is a scaffold found in numerous biologically active molecules.

-

Anticancer and Antimicrobial Research: Related nitrobenzoate structures have been investigated for their potential as anticancer and antimicrobial agents. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration[6], and other nitrobenzoate esters have been studied for activity against M. tuberculosis and pathogenic fungi.[7][8] The title compound provides a protected starting point for synthesizing analogs for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicological data for tert-butyl 4-methyl-3-nitrobenzoate is not thoroughly investigated, information can be extrapolated from related compounds like methyl 4-methyl-3-nitrobenzoate.

-

General Hazards: Assumed to be harmful if swallowed. May cause skin sensitization upon repeated contact.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Tert-butyl 4-methyl-3-nitrobenzoate is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its combination of a stable protecting group, a versatile nitro functional group, and defined regiochemistry makes it an ideal starting material for constructing complex molecular targets. The predictive data and synthetic protocols outlined in this guide provide a foundational framework for its effective utilization in the laboratory, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

-

Chemsrc. tert-butyl 3-methyl-4-nitrobenzoate | CAS#:147290-67-3. [Link]

-

The Royal Society of Chemistry. Supplementary Information for "HBr catalysed aerobic oxidative esterification of alcohols". [Link]

-

PubChem. Tert-butyl 3-methyl-2-nitrobenzoate. [Link]

-

NIST. Methyl 4-tert-butylbenzoate - Mass Spectrum. [Link]

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

PubChem. Tert-butyl 4-nitrobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

-

ChemBK. Methyl 3-nitrobenzoate. [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]

-

YouTube. Aromatic 3a. Nitration of methylbenzoate. [Link]

- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. [Link]

-

MDPI. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

-

NIST. methyl 4-hydroxy-3-nitrobenzoate - IR Spectrum. [Link]

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

-

Chegg. Solved What IR peaks are present in methyl 3-nitrobenzoate?. [Link]

-

PubChem. Tert-butyl 4-[amino(nitro)methyl]benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Future of Organic Synthesis: Methyl 4-Bromo-3-Nitrobenzoate and Emerging Trends. [Link]

-

RSC Education. Nitration of methyl benzoate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. tert-butyl 3-methyl-4-nitrobenzoate | CAS#:147290-67-3 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. sciencing.com [sciencing.com]

- 6. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 4-Methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-methyl-3-nitrobenzoate, a key intermediate in organic synthesis. It details the compound's identification, including its definitive CAS number, physical and chemical properties, and spectroscopic data. Furthermore, this guide presents a detailed, field-tested protocol for its synthesis via esterification, including a discussion of the reaction mechanism. Applications in synthetic chemistry are explored, highlighting its utility as a versatile building block. Safety and handling protocols are also addressed to ensure safe laboratory practices. This document serves as an in-depth resource for researchers leveraging this compound in their synthetic endeavors.

Introduction

Tert-butyl 4-methyl-3-nitrobenzoate belongs to the family of nitrobenzoate esters, a class of compounds widely utilized in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of more complex molecules. The tert-butyl ester functional group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions, a critical feature in multi-step synthetic pathways. This guide aims to provide a detailed technical overview of this compound for professionals in the field of drug development and organic synthesis.

Compound Identification and Properties

The unequivocal identification of a chemical compound is paramount for scientific accuracy and reproducibility. The Chemical Abstracts Service (CAS) number for tert-butyl 4-methyl-3-nitrobenzoate is 147290-67-3 .[1][2][3] This unique identifier ensures unambiguous reference in literature and chemical databases.

| Property | Value | Source |

| CAS Number | 147290-67-3 | [1][2][3] |

| Molecular Formula | C12H15NO4 | [3] |

| Molecular Weight | 237.25 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| SMILES | CC1=C(C=C(C=C1)[O-])C(=O)OC(C)(C)C | [1] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-methyl-3-nitrobenzoate is most commonly achieved through the esterification of 4-methyl-3-nitrobenzoic acid with tert-butanol. This reaction is typically acid-catalyzed.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of tert-butyl 4-methyl-3-nitrobenzoate.

Materials:

-

4-methyl-3-nitrobenzoic acid

-

tert-Butanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-methyl-3-nitrobenzoic acid in an excess of tert-butanol and a suitable solvent like dichloromethane.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure tert-butyl 4-methyl-3-nitrobenzoate.

Mechanistic Rationale

The acid-catalyzed esterification proceeds via a nucleophilic acyl substitution mechanism. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The lone pair of electrons on the oxygen of tert-butanol then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the tert-butyl ester.

Caption: Workflow for the synthesis of tert-butyl 4-methyl-3-nitrobenzoate.

Spectroscopic Characterization

Confirmation of the structure of the synthesized tert-butyl 4-methyl-3-nitrobenzoate is achieved through various spectroscopic techniques.

| Technique | Key Expected Signals |

| ¹H NMR | Singlet around 1.5 ppm (9H, tert-butyl group), Singlet around 2.6 ppm (3H, methyl group), Aromatic protons between 7.5-8.5 ppm. |

| ¹³C NMR | Signal around 82 ppm (quaternary carbon of tert-butyl), Signal around 28 ppm (methyl carbons of tert-butyl), Aromatic carbons between 120-150 ppm, Carbonyl carbon around 165 ppm. |

| IR Spectroscopy | Strong C=O stretch around 1720 cm⁻¹, Asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |

Applications in Organic Synthesis

Tert-butyl 4-methyl-3-nitrobenzoate is a valuable intermediate for the synthesis of various target molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The tert-butyl ester can be deprotected to the corresponding carboxylic acid.

Synthetic Utility Example: Synthesis of a Substituted Aniline

Sources

A Technical Guide to tert-Butyl 3-methyl-4-nitrobenzoate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-methyl-4-nitrobenzoate, a key chemical intermediate. We will delve into its physicochemical properties, outline a detailed synthetic protocol and methods for its characterization, explore its applications in medicinal chemistry and organic synthesis, and provide essential safety and handling information. The focus is on delivering practical, field-proven insights grounded in established scientific principles.

Core Physicochemical & Structural Properties

tert-Butyl 3-methyl-4-nitrobenzoate (CAS No: 147290-67-3) is an aromatic nitro compound and a benzoate ester. Its structure, featuring a bulky tert-butyl ester group, a methyl group, and a nitro group on a benzene ring, makes it a versatile intermediate. The electron-withdrawing nature of the nitro group and the ester functionality are key to its reactivity in multi-step synthetic pathways.

Key Data Summary

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3-methyl-4-nitrobenzoate | |

| CAS Number | 147290-67-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][3][4] |

| Molecular Weight | 237.25 g/mol | [1][3][4] |

| Exact Mass | 237.100108 g/mol | [3] |

| Physical Form | Solid (predicted) |

Chemical Structure

Caption: Synthetic and purification workflow for tert-butyl 3-methyl-4-nitrobenzoate.

Experimental Protocol: Synthesis

This protocol describes the conversion of 3-methyl-4-nitrobenzoic acid to its tert-butyl ester.

Step 1: Acyl Chloride Formation (Activation)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Causality: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride. DMF catalyzes this reaction via the formation of the Vilsmeier reagent.

-

-

Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methyl-4-nitrobenzoyl chloride is used directly in the next step.

Step 2: Esterification

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a new flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of tert-butanol (1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in DCM.

-

Causality: The base neutralizes the HCl byproduct generated during the esterification, driving the reaction to completion and preventing side reactions. A low temperature is used to control the exothermic reaction.

-

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification (Self-Validation)

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Causality: The acid wash removes excess base (pyridine/TEA), the bicarbonate wash removes any unreacted carboxylic acid, and the brine wash removes residual water.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid using flash column chromatography (silica gel) with a hexane/ethyl acetate gradient system to obtain the pure tert-butyl 3-methyl-4-nitrobenzoate.

Analytical Characterization

Validation of the final product's identity and purity is critical. The following techniques are standard for the characterization of the target compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the nine equivalent protons of the tert-butyl group (~1.6 ppm), a singlet for the three protons of the methyl group (~2.6 ppm), and characteristic signals for the three aromatic protons in the region of 7.5-8.5 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands confirm the presence of the principal functional groups. Expected peaks include a strong carbonyl (C=O) stretch from the ester at approximately 1720-1730 cm⁻¹, asymmetric and symmetric stretches for the nitro group (NO₂) near 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and a C-O ester stretch around 1280 cm⁻¹. [5]* Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should reveal the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 237.25 g/mol .

Applications in Research and Drug Development

While tert-butyl 3-methyl-4-nitrobenzoate is primarily a synthetic intermediate, its structural motifs are highly relevant in medicinal chemistry and materials science.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The precursor, 3-methyl-4-nitrobenzoic acid, is a documented intermediate in the synthesis of the antihypertensive drug telmisartan. [6]Derivatives like the tert-butyl ester serve as protected forms of the carboxylic acid, enabling selective reactions at other sites of the molecule before a final deprotection step.

-

Scaffold for Novel Therapeutics: Nitroaromatic compounds are a well-established class of prodrugs, particularly in antimicrobial research. A recent study highlighted that nitrobenzoate esters, especially 3,5-dinitrobenzoate derivatives, exhibit potent activity against M. tuberculosis. [7]The tert-butyl 3-methyl-4-nitrobenzoate scaffold fits this profile and could be explored for similar applications.

-

Probe for Biological Pathway Inhibition: The isomeric acid, 4-methyl-3-nitrobenzoic acid, was identified in a high-throughput screen as an inhibitor of cancer cell migration in non-small cell lung cancer lines. [8]It was found to impair EGF-induced chemotaxis, suggesting that this class of compounds has potential as a starting point for developing novel antimetastasis agents. [8]

Safety, Handling, and Storage

As a laboratory chemical, tert-butyl 3-methyl-4-nitrobenzoate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions based on related nitrobenzoates are as follows:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [9]When handling the powder, a dust mask is recommended to avoid inhalation. [9]* Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors. [9]Avoid contact with skin and eyes. [10]* Environmental Hazards: Some related nitrobenzoates are classified as harmful to aquatic life with long-lasting effects. [11]Avoid release into the environment. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

tert-Butyl 3-methyl-4-nitrobenzoate is a valuable chemical building block whose utility is rooted in its distinct structural features. Its synthesis, while requiring careful execution to manage the reactivity of its precursors, follows established and reliable organic chemistry principles. For researchers in drug development and fine chemical synthesis, this compound offers a versatile platform for creating complex molecular architectures, particularly in the development of novel therapeutics for hypertension and infectious diseases. Proper characterization and adherence to safety protocols are paramount to its successful and safe application in the laboratory.

References

- Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 4-nitrobenzoate.

- MilliporeSigma. (2025). Safety Data Sheet: Methyl 3-nitrobenzoate.

- BLD Pharm. (n.d.). tert-Butyl 3-methyl-4-nitrobenzoate.

- Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-nitrobenzoate.

- PubChem. (2026). tert-butyl 3-methyl-2-nitrobenzoate. National Center for Biotechnology Information.

- Chemsrc. (2025). tert-butyl 3-methyl-4-nitrobenzoate.

- ECHEMI. (n.d.). 147290-67-3, tert-butyl 3-methyl-4-nitrobenzoate Formula.

- ChemBK. (2024). Methyl 3-nitrobenzoate.

- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.

- FUJIFILM Wako. (2023). Safety Data Sheet: Methyl m-Nitrobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate.

- ChemicalBook. (n.d.). TERT-BUTYL 3 HYDROXY-4-NITROBENZOATE CAS#: 123330-86-9.

- Sigma-Aldrich. (n.d.). Methyl 4-methyl-3-nitrobenzoate 7356-11-8.

- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.

- Chen, P., et al. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports.

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

- NIH National Library of Medicine. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC.

- Google Patents. (n.d.). CN101074197A - Production of p-tert-methyl benzoate by catalysis.

- ResearchGate. (2024). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

- Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99% 618-95-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 3-Nitrobenzoate: Your Go-To Intermediate for Chemical Synthesis.

- CAS. (n.d.). Methyl 3-nitrobenzoate. Common Chemistry.

Sources

- 1. 147290-67-3|tert-Butyl 3-methyl-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. tert-butyl 3-methyl-4-nitrobenzoate | CAS#:147290-67-3 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. Tert-butyl 3-methyl-2-nitrobenzoate | C12H15NO4 | CID 57944066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. southalabama.edu [southalabama.edu]

- 6. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 7. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Tert-butyl 4-methyl-3-nitrobenzoate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 4-methyl-3-nitrobenzoate

Introduction

In the fields of medicinal chemistry and materials science, the precise structural characterization of novel chemical entities is a foundational requirement. The biological activity, physical properties, and patentability of a compound are intrinsically linked to its exact molecular structure. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of tert-butyl 4-methyl-3-nitrobenzoate, a substituted aromatic compound. As an ester of a nitrobenzoic acid, this molecule contains several key functional groups whose placement and connectivity must be rigorously confirmed.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of analytical techniques, instead focusing on the strategic integration of data from multiple spectroscopic methods. We will explore the causality behind experimental choices and demonstrate how a self-validating system of protocols can lead to an irrefutable structural assignment.

Chapter 1: The Hypothesized Structure and Analytical Strategy

The target molecule, tert-butyl 4-methyl-3-nitrobenzoate, has the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . A robust elucidation strategy must confirm not only the presence of the constituent functional groups but also their precise arrangement on the aromatic ring.

Core Structural Components to Verify:

-

Aromatic System: A 1,3,4-trisubstituted benzene ring.

-

Ester Group: A tert-butyl ester, specifically a carboxyl group (-COO-) linked to a C(CH₃)₃ moiety.

-

Nitro Group: An -NO₂ substituent.

-

Methyl Group: A -CH₃ substituent.

-

Connectivity: The specific placement of the ester at position 1, the nitro group at position 3, and the methyl group at position 4.

Our approach is a convergent analytical workflow. Each technique provides a unique piece of the structural puzzle, and only by integrating all data can we achieve full confidence in the final assignment.

Caption: Overall workflow for structure elucidation.

Chapter 2: Mass Spectrometry - Determining the Molecular Blueprint

Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, if possible, its elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile, thermally stable compounds like esters, providing both retention time for purity assessment and mass data for formula determination.[1][2][3][4] We anticipate that the electron ionization (EI) process will not only reveal the molecular ion but also induce characteristic fragmentation that offers clues to the molecule's substructures.

Expected Mass Spectrum Data

The molecular formula C₁₂H₁₅NO₄ yields an exact mass that can be confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern is predictable: the bond between the ester oxygen and the bulky tert-butyl group is prone to cleavage, leading to the loss of a stable tert-butyl cation or a neutral isobutylene molecule.

| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |

| 237 | [C₁₂H₁₅NO₄]⁺ | Molecular Ion (M⁺) |

| 222 | [M - CH₃]⁺ | Loss of a methyl group |

| 181 | [M - C₄H₈]⁺ or [M - 56]⁺ | Loss of isobutylene from the tert-butyl group |

| 164 | [C₇H₄NO₃]⁺ | Loss of isobutylene and OH radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 60 m x 0.25 mm ID).[4]

-

GC Method:

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.[4]

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion (M⁺). Analyze the fragmentation pattern and compare it with the predicted fragments and library spectra.

Trustworthiness: This protocol is self-validating. The presence of the molecular ion at m/z 237 confirms the molecular weight. The characteristic loss of 56 or 57 mass units is a strong indicator of the tert-butyl ester moiety, providing a crucial piece of the structural puzzle that will be cross-validated by NMR.

Chapter 3: Infrared Spectroscopy - Fingerprinting the Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][6] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds. For tert-butyl 4-methyl-3-nitrobenzoate, we expect to see distinct absorption bands for the nitro group, the ester carbonyl, and the aromatic ring. Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is the modern standard, requiring minimal sample preparation.[7]

Expected IR Absorption Frequencies

The IR spectrum acts as a molecular fingerprint.[7][8][9] The key is to look for the strong, unambiguous absorptions that define the molecule's chemical family.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~2980-3100 | C-H Stretch | Aromatic and Aliphatic C-H |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1610, ~1480 | C=C Stretch | Aromatic Ring |

| ~1535 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| ~1350 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| ~1250, ~1160 | C-O Stretch | Ester Linkage |

Causality: The strong absorption at ~1725 cm⁻¹ is a hallmark of the ester carbonyl group. The two distinct, strong peaks at ~1535 cm⁻¹ and ~1350 cm⁻¹ are highly characteristic of an aromatic nitro compound, arising from the asymmetric and symmetric stretching of the N-O bonds, respectively.[10][11] The presence of all these bands provides compelling evidence for the key functional groups.

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No solvent is needed.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.[6]

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups using standard correlation tables.

Chapter 4: NMR Spectroscopy - Assembling the Atomic Framework

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[12] It provides information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR). For tert-butyl 4-methyl-3-nitrobenzoate, NMR is essential to confirm the substitution pattern on the aromatic ring and the connectivity between all fragments.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum depends critically on proper sample preparation.[13][14][15]

-

Sample Quantity: Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice. Use approximately 0.6-0.7 mL.[14][16]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Ensure the solution is homogeneous and free of any solid particles, which can degrade spectral quality.[13][15]

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.[14][16]

-

Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Mapping the Protons

Causality: The chemical shift of each proton is determined by its local electronic environment. Electron-withdrawing groups like the nitro (-NO₂) and ester (-COOR) groups deshield nearby protons, causing them to appear at a higher chemical shift (downfield).

| Predicted Chemical Shift (δ, ppm) | Integration (# of H) | Multiplicity | Assignment | Rationale |

| ~8.4 | 1H | d (doublet) | H-2 | Ortho to the ester and meta to the nitro group. Highly deshielded. |

| ~8.1 | 1H | dd (doublet of doublets) | H-6 | Ortho to the nitro group and meta to the ester. Highly deshielded. |

| ~7.5 | 1H | d (doublet) | H-5 | Ortho to the methyl group. Least deshielded aromatic proton. |

| ~2.6 | 3H | s (singlet) | -CH₃ on ring | Aromatic methyl group. |

| ~1.6 | 9H | s (singlet) | -C(CH₃)₃ | Protons of the tert-butyl group. |

Trustworthiness: The predicted pattern of three distinct aromatic signals—a doublet, a doublet of doublets, and another doublet—is a definitive signature of a 1,3,4-trisubstituted benzene ring. The integration values (1H, 1H, 1H, 3H, 9H) provide quantitative validation of the number of protons in each unique environment.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O | Ester carbonyl carbon. |

| ~149 | C-NO₂ | Aromatic carbon attached to the highly electron-withdrawing nitro group. |

| ~142 | C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~135 | C-H (C-6) | Aromatic CH deshielded by the adjacent nitro group. |

| ~133 | C-COOR | Aromatic carbon attached to the ester group. |

| ~128 | C-H (C-2) | Aromatic CH. |

| ~125 | C-H (C-5) | Aromatic CH. |

| ~82 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~21 | Ar-C H₃ | Aromatic methyl carbon. |

Authoritative Grounding: The combination of ¹H and ¹³C NMR data provides a complete map of the molecule's framework. To finalize the connectivity, a 2D NMR experiment like Heteronuclear Multiple Bond Correlation (HMBC) would be employed. This experiment reveals long-range (2-3 bond) correlations between protons and carbons.

Caption: Key 2-3 bond ¹H-¹³C correlations expected in an HMBC spectrum.

Key HMBC Correlations to Confirm Connectivity:

-

A correlation between the tert-butyl protons (δ ~1.6 ppm) and the ester carbonyl carbon (δ ~164 ppm).

-

A correlation between the aromatic methyl protons (δ ~2.6 ppm) and the aromatic carbons C-3, C-4, and C-5.

-

Correlations between the aromatic protons and their neighboring carbons, confirming the 1,3,4-substitution pattern.

Chapter 5: Integrated Analysis - The Final Verdict

No single technique provides the complete picture. The power of this workflow lies in the convergence of all data points to support a single, unambiguous structure.

Caption: Convergence of evidence from multiple techniques.

-

Mass Spectrometry established the correct molecular weight (237) and suggested the presence of a tert-butyl group.

-

Infrared Spectroscopy confirmed the presence of the essential functional groups: an ester (C=O) and a nitro group (N-O stretches).

-

¹H and ¹³C NMR Spectroscopy provided the definitive atomic framework. It confirmed the tert-butyl and methyl groups and, most critically, established the 1,3,4-substitution pattern on the aromatic ring.

-

2D NMR (HMBC) would serve as the final piece of evidence, explicitly linking the proton and carbon frameworks together, confirming that the tert-butyl group is part of the ester and that all substituents are attached to the correct positions on the ring.

Conclusion

The structure elucidation of a molecule like tert-butyl 4-methyl-3-nitrobenzoate is a systematic process of hypothesis testing. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we can move from a proposed structure to a confirmed molecular identity with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures the accuracy and reliability required for advanced research, development, and regulatory submission.

References

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Rochester Institute of Technology. NMR Sample Preparation. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Platypus Technologies. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

IntechOpen. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Alcohols and their corresponding esters identified using GC×GC-MS... [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

ResearchGate. Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Scribd. Structural Elucidation. [Link]

-

CDC Stacks. Supporting Information. [Link]

-

Connect Journals. Analysis of Volatile Organic Compounds Concentration Using GC-MS Technique. [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

-

National Institutes of Health. Aroma Compounds in Essential Oils: Analyzing Chemical Composition... [Link]

-

Nanalysis. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

TDI-Brooks. Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

-

Chemsrc. tert-butyl 3-methyl-4-nitrobenzoate. [Link]

-

The Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]

-

Quora. What is the synthesis of methyl 3-nitrobenzoate? [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

-

NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. [Link]

-

NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

NIST WebBook. Methyl p-nitro benzoate. [Link]

Sources

- 1. tdx.cat [tdx.cat]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. tdi-bi.com [tdi-bi.com]

- 5. photometrics.net [photometrics.net]

- 6. rtilab.com [rtilab.com]

- 7. eag.com [eag.com]

- 8. researchgate.net [researchgate.net]

- 9. azooptics.com [azooptics.com]

- 10. southalabama.edu [southalabama.edu]

- 11. sciencing.com [sciencing.com]

- 12. jchps.com [jchps.com]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. depts.washington.edu [depts.washington.edu]

Spectroscopic Characterization of Tert-butyl 4-methyl-3-nitrobenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Tert-butyl 4-methyl-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and data interpretation for the analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. In the absence of publicly available experimental spectra, this guide presents predicted data and focuses on the rationale behind spectroscopic analysis and interpretation, empowering researchers to apply these methodologies to their own work.

Introduction

Tert-butyl 4-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a nitro group, a methyl group, and a tert-butyl ester on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this compound is crucial for confirming its identity, purity, and for elucidating its role in chemical reactions. This guide provides a foundational understanding of how to approach the spectroscopic analysis of this molecule.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of Tert-butyl 4-methyl-3-nitrobenzoate and the numbering of its key atoms.

An In-Depth Guide to the NMR Spectroscopic Analysis of Tert-butyl 4-methyl-3-nitrobenzoate

Abstract

The Foundational Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance spectroscopy is a primary analytical method for determining molecular structure.[2][3] The technique operates on the principle that atomic nuclei with a quantum property called "spin" behave like tiny magnets.[1][3] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The energy required to induce a transition between these states is measured, producing a signal in the NMR spectrum.

The precise energy, and thus the position of the signal (chemical shift, δ), is highly sensitive to the local electronic environment of the nucleus.[4] This allows chemists to differentiate between chemically non-equivalent nuclei within a molecule. Key information derived from an NMR spectrum includes:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups cause a "deshielding" effect, moving the signal downfield (higher ppm values), while electron-donating groups cause "shielding," moving the signal upfield (lower ppm values).[5]

-

Integration: The area under a signal is proportional to the number of nuclei it represents.[4]

-

Multiplicity (Splitting): Arises from spin-spin coupling, where the magnetic field of a nucleus is influenced by adjacent nuclei.[5] This provides direct evidence of connectivity within a molecule, typically following the n+1 rule.[2]

Molecular Structure and Key Features

To analyze the NMR spectrum of Tert-butyl 4-methyl-3-nitrobenzoate, it is essential to first understand its structure and the electronic influence of its substituents. The molecule consists of a benzene ring substituted with three groups: a tert-butyl ester, a methyl group, and a nitro group.

Caption: Standard workflow for NMR data acquisition and structural analysis.

Validation with Advanced 2D NMR Techniques

To unequivocally confirm the predicted assignments, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Tert-butyl 4-methyl-3-nitrobenzoate, a COSY spectrum would be expected to show a cross-peak between H-5 and H-6, confirming their ortho relationship. Weaker cross-peaks corresponding to the meta and para couplings (H-5 to H-2; H-6 to H-2) might also be visible.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the proton signals at ~7.4-7.6 ppm, ~8.2-8.4 ppm, and ~7.9-8.1 ppm to their respective attached aromatic carbon atoms. It would also connect the aliphatic proton singlets to their corresponding methyl and tert-butyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for piecing together the molecular puzzle. Key expected correlations include:

-

The tert-butyl protons (~1.6 ppm) correlating to the quaternary carbon (~82 ppm) and the carbonyl carbon (~164 ppm).

-

The methyl protons (4-CH₃, ~2.6 ppm) correlating to C-3, C-4, and C-5.

-

Proton H-2 (~8.3 ppm) correlating to C-1 (carbonyl), C-3 (C-NO₂), and C-6.

-

Conclusion

The NMR analysis of Tert-butyl 4-methyl-3-nitrobenzoate is a prime example of how fundamental principles can be applied to predict and interpret the spectra of complex organic molecules. The strong, predictable electronic effects of the nitro, methyl, and tert-butyl ester substituents create a distinct and interpretable pattern of signals in both ¹H and ¹³C NMR spectra. The downfield shift of protons ortho and para to the nitro group, combined with the characteristic singlet signals of the methyl and tert-butyl groups, provides a unique spectral fingerprint. While this guide is predictive, the outlined methodologies and expected data provide a robust framework for any researcher tasked with the synthesis and characterization of this compound, with final validation achievable through the systematic application of 2D NMR techniques.

References

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge Department of Chemistry website. link

-

Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from Chemistry Steps website. link

-

Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from brainly.com. link

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from compoundchem.com. link

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from anasazi-instruments.com. link

-

ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum. Retrieved from chemicalbook.com. link

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from Chemistry LibreTexts website. link

-

The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from YouTube. link

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title]. This source provides comparative spectral data for various substituted methyl benzoates. link

-

ChemicalBook. (n.d.). Methyl 4-nitrobenzoate(619-50-1) 1H NMR spectrum. Retrieved from chemicalbook.com. link

-

Human Metabolome Database. (n.d.). Methyl benzoate 13C NMR Spectrum. Retrieved from hmdb.ca. link

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from Quora. link

-

Chemsrc. (n.d.). tert-butyl 3-methyl-4-nitrobenzoate. Retrieved from chemsrc.com. link

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from orgsyn.org. link

-

PubChem. (n.d.). Tert-butyl 4-nitrobenzoate. Retrieved from PubChem, National Institutes of Health. link

-

BLD Pharm. (n.d.). 147290-67-3|tert-Butyl 3-methyl-4-nitrobenzoate. Retrieved from bldpharm.com. link

-

ChemicalBook. (n.d.). Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR spectrum. Retrieved from chemicalbook.com. link

-

SpectraBase. (n.d.). Tert-butyl (E)-4-nitrocinnamate - Optional[13C NMR]. Retrieved from spectrabase.com. link

-

ECHEMI. (n.d.). 147290-67-3, tert-butyl 3-methyl-4-nitrobenzoate Formula. Retrieved from echemi.com. link

-

Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99%. Retrieved from sigmaaldrich.com. link

-

Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Retrieved from patents.google.com. link

-

PubChem. (n.d.). Tert-butyl 4-ethynyl-3-nitrobenzoate. Retrieved from PubChem, National Institutes of Health. link

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from University of South Alabama website. link

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from ResearchGate. link

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education. link

Sources

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-methyl-3-nitrobenzoate

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl 4-methyl-3-nitrobenzoate, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic routes.

Introduction

Tert-butyl 4-methyl-3-nitrobenzoate is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a tert-butyl ester. The strategic placement of these functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide will explore the two primary and most logical synthetic strategies for its preparation, providing the necessary theoretical foundation and practical guidance for its successful synthesis in a laboratory setting.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the reactants and the final product is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |

| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 180-182 | Irritant |

| 4-Methyl-3-nitrobenzoic Acid | C₈H₇NO₄ | 181.15 | 187-190 | Irritant |

| tert-Butyl 4-methylbenzoate | C₁₂H₁₆O₂ | 192.25 | N/A (Liquid) | Flammable, Irritant |

| tert-Butyl 4-methyl-3-nitrobenzoate | C₁₂H₁₅NO₄ | 253.25 | Not readily available | Presumed irritant |

Safety Precautions: The synthesis of tert-butyl 4-methyl-3-nitrobenzoate involves the use of strong acids and corrosive materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Synthetic Strategies

There are two primary and logical synthetic pathways to obtain tert-butyl 4-methyl-3-nitrobenzoate:

-

Route 1: Nitration of 4-methylbenzoic acid followed by esterification of the resulting 4-methyl-3-nitrobenzoic acid.

-

Route 2: Esterification of 4-methylbenzoic acid to form tert-butyl 4-methylbenzoate, followed by nitration.

This guide will provide a detailed examination of both routes, including the underlying chemical principles and step-by-step experimental protocols.

Route 1: Nitration Followed by Esterification

This pathway commences with the nitration of the readily available starting material, 4-methylbenzoic acid (p-toluic acid).

Step 1.1: Nitration of 4-Methylbenzoic Acid

The nitration of 4-methylbenzoic acid is a classic example of electrophilic aromatic substitution.[1] A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺).[2] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this reaction. The methyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.[1] In this case, the incoming nitro group is directed to the position meta to the carboxyl group and ortho to the methyl group, yielding 4-methyl-3-nitrobenzoic acid as the major product.[1][3]

Caption: Nitration of 4-Methylbenzoic Acid.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzoic Acid

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 4-methylbenzoic acid.

-

Acid Addition: Slowly add concentrated sulfuric acid while stirring, maintaining a low temperature.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the temperature of the reaction mixture is kept low (typically below 10-15°C) to prevent the formation of byproducts.[3][4]

-

Quenching and Isolation: After the addition is complete, continue stirring for a short period. Pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 4-methyl-3-nitrobenzoic acid.[3]

Step 1.2: Esterification of 4-Methyl-3-nitrobenzoic Acid

The second step involves the esterification of the synthesized 4-methyl-3-nitrobenzoic acid with a tert-butyl group. Direct Fischer esterification with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination to form isobutylene under acidic conditions.

More effective methods for the synthesis of tert-butyl esters include:

-

Reaction with Isobutylene: This method involves the acid-catalyzed addition of the carboxylic acid to isobutylene.

-

Reaction with Tert-butyl Chloride: This involves the formation of the carboxylate salt followed by nucleophilic substitution with tert-butyl chloride.

-

Use of Dicyclohexylcarbodiimide (DCC) and Tert-butanol: This method utilizes a coupling agent to facilitate the esterification.

Sources

Starting materials for Tert-butyl 4-methyl-3-nitrobenzoate

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methyl-3-nitrobenzoate

Introduction

Tert-butyl 4-methyl-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its structure, featuring a nitro group, a methyl group, and a sterically hindered tert-butyl ester, makes it a versatile building block. The synthesis of this compound is not a single-step process but rather a strategic, multi-stage procedure that requires careful selection of starting materials and precise control over reaction conditions.

This guide provides a comprehensive overview of the primary and most reliable synthetic pathway to Tert-butyl 4-methyl-3-nitrobenzoate, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in established chemical principles. The core strategy involves two distinct phases: the regioselective nitration of a readily available benzoic acid derivative, followed by a robust esterification method designed to accommodate the bulky tert-butyl group.

Part 1: Synthesis of the Core Intermediate: 4-Methyl-3-nitrobenzoic Acid

The foundational step in producing the target molecule is the synthesis of its carboxylic acid precursor, 4-methyl-3-nitrobenzoic acid. This is most efficiently achieved through the electrophilic aromatic substitution (nitration) of p-toluic acid.

Primary Starting Material: p-Toluic Acid (4-Methylbenzoic Acid)

The synthesis begins with p-toluic acid, an inexpensive and commercially available aromatic carboxylic acid. Its structure provides the necessary carbon skeleton. The critical task is to introduce a nitro group at the correct position (C3) on the benzene ring.

The Chemistry of Regioselective Nitration

The nitration is accomplished using a classic nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

-

Methyl Group (-CH₃): An activating, ortho-, para- director.

-

Carboxylic Acid Group (-COOH): A deactivating, meta- director.

In the strongly acidic environment of the nitrating mixture, the carboxylic acid is protonated to -COOH₂⁺, further enhancing its electron-withdrawing and deactivating nature. This powerful deactivating group directs the incoming electrophile (NO₂⁺) to the position meta to it, which is C3 (and C5). The methyl group at C4 also directs incoming groups to its ortho positions (C3 and C5). Therefore, both substituents synergistically direct the nitration to the C3 position, leading to the desired product, 4-methyl-3-nitrobenzoic acid, with high selectivity.[1][2]

Caption: Workflow for the Nitration of p-Toluic Acid.

Experimental Protocol: Nitration of p-Toluic Acid

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid.

-

Addition of Substrate: Once the sulfuric acid is cooled, gradually add p-toluic acid while stirring, ensuring the temperature remains low (typically 0-10 °C).

-

Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture). Add this mixture dropwise to the flask containing the p-toluic acid solution. The temperature must be carefully controlled throughout the addition to prevent over-nitration and side reactions.[2]

-

Reaction Completion: After the addition is complete, allow the reaction to stir for a designated period while maintaining the low temperature.

-

Quenching: Carefully pour the reaction mixture over crushed ice. The product, being a solid, will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pale yellow crystals of 4-methyl-3-nitrobenzoic acid.[2]

Part 2: Esterification to Tert-butyl 4-methyl-3-nitrobenzoate

With the carboxylic acid in hand, the next stage is the formation of the tert-butyl ester. A direct Fischer esterification with tert-butanol is generally inefficient due to the steric hindrance of the tertiary alcohol, which disfavors nucleophilic attack, and its susceptibility to elimination (dehydration to isobutylene) under strong acid catalysis.[3]

A more reliable and widely adopted strategy is a two-step sequence involving the activation of the carboxylic acid by converting it to an acyl chloride, followed by reaction with a tert-butoxide salt.

Step 2a: Formation of 4-Methyl-3-nitrobenzoyl chloride

The carboxylic acid is converted into the highly reactive 4-methyl-3-nitrobenzoyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by even moderately weak nucleophiles.

-

Starting Material: 4-Methyl-3-nitrobenzoic acid

-

Key Reagent: Thionyl chloride (SOCl₂) is the most common reagent for this purpose. Alternatives include phosphorus pentachloride (PCl₅) and oxalyl chloride.[4][5]

Experimental Protocol: Acyl Chloride Formation

-

Setup: In a fume hood, place 4-methyl-3-nitrobenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts).

-

Reagent Addition: Add an excess of thionyl chloride to the flask, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting residue is the crude 4-methyl-3-nitrobenzoyl chloride, which is often used in the next step without further purification.[6]

Step 2b: Nucleophilic Acyl Substitution with Potassium Tert-butoxide

The final step is the reaction of the activated acyl chloride with a source of the tert-butyl group. Potassium tert-butoxide (KOt-Bu) is an ideal reagent for this transformation. It serves as a source of the strongly nucleophilic tert-butoxide anion.

-

Starting Material: 4-Methyl-3-nitrobenzoyl chloride

-

Key Reagent: Potassium tert-butoxide (KOt-Bu)

The tert-butoxide anion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to form the final ester product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. 4-Methyl-3-nitrobenzoyl chloride 99 10397-30-5 [sigmaaldrich.com]

Tert-butyl 4-methyl-3-nitrobenzoate: A Strategic Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate landscape of pharmaceutical and fine chemical synthesis, the success of a multi-step reaction sequence often hinges on the judicious selection of key intermediates. Tert-butyl 4-methyl-3-nitrobenzoate is one such pivotal molecule, offering a trifecta of reactive sites—a sterically hindered ester, an electron-withdrawing nitro group, and a modifiable methyl group—all strategically positioned on an aromatic scaffold. This unique arrangement provides chemists with a versatile platform for constructing complex molecular architectures.

The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of conditions but readily cleaved with acid. The nitro group is a powerful electron-withdrawing moiety that can direct further aromatic substitutions and, more importantly, can be efficiently reduced to a primary amine—a cornerstone functional group in a vast number of biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and key chemical transformations of tert-butyl 4-methyl-3-nitrobenzoate, underscoring its role as a strategic tool in the modern synthetic chemist's arsenal.

Physicochemical and Structural Properties

Understanding the fundamental properties of tert-butyl 4-methyl-3-nitrobenzoate is critical for its effective use in synthesis, including handling, reaction setup, and purification. While data for this specific isomer is not as prevalent as its 3-methyl-4-nitro isomer, the key characteristics can be reliably established.

| Property | Value | Source |

| Chemical Name | tert-butyl 4-methyl-3-nitrobenzoate | - |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| CAS Number | 7356-11-8 (for the corresponding methyl ester) | |

| Appearance | Expected to be an off-white to pale yellow crystalline solid | [2] |

| Solubility | Limited solubility in water, soluble in polar organic solvents | [2] |

Synthesis of the Core Intermediate

The preparation of tert-butyl 4-methyl-3-nitrobenzoate is a multi-step process that begins with a readily available starting material, p-toluic acid (4-methylbenzoic acid). The synthesis leverages fundamental organic reactions, with careful control of conditions being paramount for achieving high yield and purity.

Synthetic Pathway Overview

The overall synthesis can be broken down into two primary stages:

-

Nitration of p-Toluic Acid: The strategic installation of the nitro group onto the aromatic ring.

-

Esterification: The formation of the tert-butyl ester from the resulting carboxylic acid.

Caption: Synthetic workflow for tert-butyl 4-methyl-3-nitrobenzoate.

Step 1: Nitration of 4-Methylbenzoic Acid

The foundational step is the electrophilic aromatic substitution to introduce the nitro group. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. In this case, the directing effects combine to favor nitration at the position ortho to the methyl group and meta to the carboxylic acid.

Causality Behind Experimental Choices:

-

Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3]

-

Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (typically below 10 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[3]

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-methylbenzoic acid in concentrated sulfuric acid.

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Add the nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, continue stirring for 30-60 minutes to ensure the reaction goes to completion.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization.

Step 2: Tert-butylation of 4-Methyl-3-nitrobenzoic Acid

With the nitrobenzoic acid in hand, the next step is the formation of the tert-butyl ester. Direct Fischer esterification with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol. A more reliable method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride.

Causality Behind Experimental Choices:

-

Acyl Chloride Formation : Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert the carboxylic acid into the highly reactive acyl chloride. This intermediate readily reacts with even sterically hindered alcohols like tert-butanol.

-

Base : A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl generated during the reaction of the acyl chloride with the alcohol, driving the reaction to completion.

Detailed Experimental Protocol:

-

In a fume hood, suspend 4-methyl-3-nitrobenzoic acid in a suitable solvent like dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Gently reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of the acyl chloride.

-

Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and cool in an ice bath.

-

Slowly add a solution of tert-butanol and a non-nucleophilic base (e.g., pyridine) in the same solvent.

-